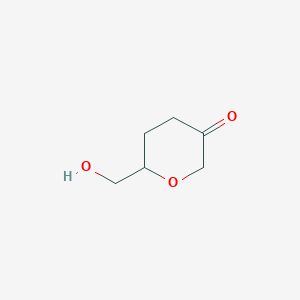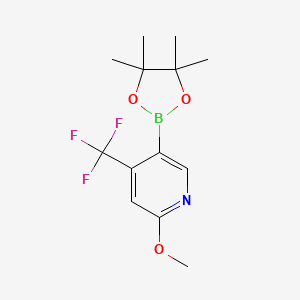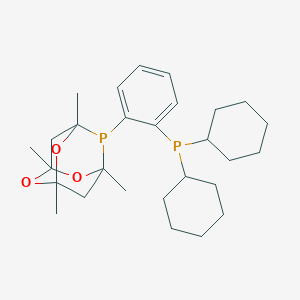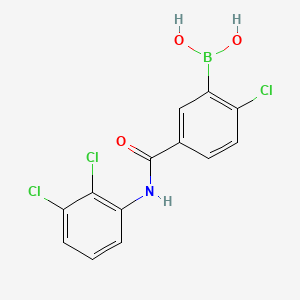![molecular formula C10H11F B15202010 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a butenyl group
Vorbereitungsmethoden
The synthesis of 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and 2-buten-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenyl group to a butyl group, altering the compound’s properties.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles and appropriate solvents.
Wissenschaftliche Forschungsanwendungen
1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of specific biochemical processes. For instance, its fluorine atom can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene can be compared with similar compounds, such as:
1-[(2E)-2-Buten-1-Yl]-4-Chlorobenzene: This compound has a chlorine atom instead of fluorine, which affects its reactivity and applications.
1-[(2E)-2-Buten-1-Yl]-4-Bromobenzene:
1-[(2E)-2-Buten-1-Yl]-4-Iodobenzene: Iodine substitution further alters the compound’s characteristics, making it suitable for different applications.
The uniqueness of this compound lies in its specific reactivity profile and the potential for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H11F |
|---|---|
Molekulargewicht |
150.19 g/mol |
IUPAC-Name |
1-[(E)-but-2-enyl]-4-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8H,4H2,1H3/b3-2+ |
InChI-Schlüssel |
BNPIMZOVKJNIRM-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CC1=CC=C(C=C1)F |
Kanonische SMILES |
CC=CCC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)
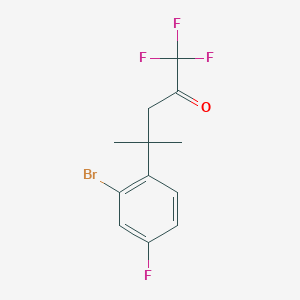
![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
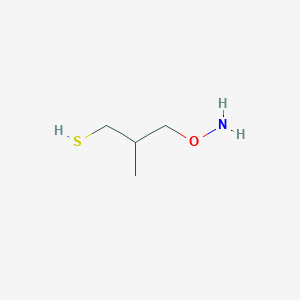
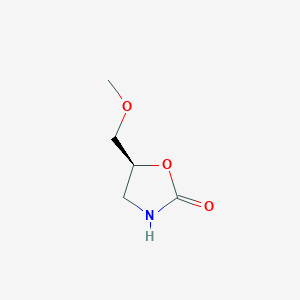
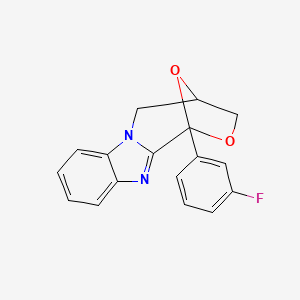
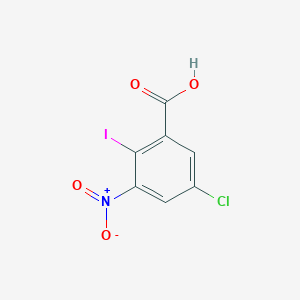
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
